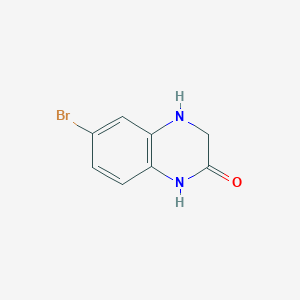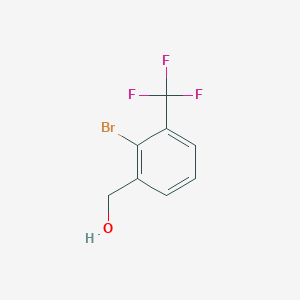![molecular formula C16H17BrN2O2SSi B1376343 5-ブロモ-1-(フェニルスルホニル)-2-(トリメチルシリル)-1H-ピロロ[2,3-b]ピリジン CAS No. 1305324-90-6](/img/structure/B1376343.png)
5-ブロモ-1-(フェニルスルホニル)-2-(トリメチルシリル)-1H-ピロロ[2,3-b]ピリジン
概要
説明
5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system containing nitrogen atoms
科学的研究の応用
5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a potential pharmaceutical intermediate or active ingredient.
Industry: Use in the production of advanced materials, such as polymers or electronic components.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Bromine Atom: Bromination can be carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Phenylsulfonyl Group: This step may involve sulfonylation reactions using reagents like phenylsulfonyl chloride.
Addition of the Trimethylsilyl Group: Silylation can be performed using trimethylsilyl chloride (TMSCl) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfonyl group.
Reduction: Reduction reactions could target the bromine atom or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions in the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides, bases, and acids.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated or desulfonylated products.
作用機序
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the phenylsulfonyl group could play a role in binding interactions, while the trimethylsilyl group might affect the compound’s stability and solubility.
類似化合物との比較
Similar Compounds
5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the trimethylsilyl group.
1-(Phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom.
5-Bromo-1-(phenylsulfonyl)-2-(methyl)-1H-pyrrolo[2,3-b]pyridine: Has a methyl group instead of a trimethylsilyl group.
Uniqueness
The unique combination of bromine, phenylsulfonyl, and trimethylsilyl groups in 5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine may confer distinct chemical properties, such as enhanced reactivity, stability, or solubility, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
[1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-2-yl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2SSi/c1-23(2,3)15-10-12-9-13(17)11-18-16(12)19(15)22(20,21)14-7-5-4-6-8-14/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBKWSSKRHUTFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC(=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B1376271.png)



![5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B1376278.png)




